

Application Note: Solid-Phase Extraction Protocol for Carbuterol-d9

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Compound of Interest		
Compound Name:	Carbuterol-d9	
Cat. No.:	B585731	Get Quote

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Introduction

Carbuterol-d9 is the deuterium-labeled analog of Carbuterol, a short-acting β 2-adrenergic receptor agonist. Due to its structural similarity and distinct mass, Carbuterol-d9 serves as an ideal internal standard for the accurate quantification of Carbuterol in various biological matrices using mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS).[1] Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. This application note provides a detailed protocol for the solid-phase extraction of Carbuterol-d9, intended to be used as an internal standard, from biological samples. The methodology is based on established principles for the extraction of similar β -agonist compounds.

Experimental Protocol

This protocol outlines a solid-phase extraction procedure for the isolation of **Carbuterol-d9** from a biological matrix such as plasma or urine. The selection of a reversed-phase SPE cartridge is based on the non-polar characteristics of the analyte.

Materials:

• SPE Cartridges: C18, 100 mg / 1 mL (or similar reversed-phase sorbent)



- Carbuterol-d9 standard solution
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Deionized Water (18 MΩ·cm)
- Formic Acid (or Acetic Acid)
- Ammonium Hydroxide
- SPE Vacuum Manifold
- Collection tubes
- Vortex mixer
- Centrifuge

Procedure:

- Sample Pre-treatment:
 - Thaw the biological sample (e.g., plasma, urine) to room temperature.
 - Vortex the sample to ensure homogeneity.
 - Spike the sample with the appropriate concentration of Carbuterol-d9 internal standard solution.
 - For protein-rich samples like plasma, precipitate proteins by adding an equal volume of acetonitrile. Vortex and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
 Collect the supernatant.
 - Dilute the sample (or supernatant) 1:1 (v/v) with an acidic aqueous solution (e.g., 2% formic acid in deionized water) to adjust the pH and ensure the analyte is in a protonated state for better retention on the reversed-phase sorbent.



SPE Cartridge Conditioning:

- Place the C18 SPE cartridges on the vacuum manifold.
- Wash the cartridges with 1 mL of methanol.
- Equilibrate the cartridges with 1 mL of deionized water. Do not allow the sorbent bed to dry out between steps.

Sample Loading:

- Load the pre-treated sample onto the conditioned SPE cartridge.
- Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

Washing:

- Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.
- Apply a vacuum to dry the sorbent bed completely (approximately 5 minutes). This step is crucial for efficient elution.

Elution:

- Place clean collection tubes in the manifold.
- Elute the Carbuterol-d9 with 1 mL of a methanolic solution containing a small percentage of a basic modifier (e.g., 2% ammonium hydroxide in methanol) to neutralize the analyte for efficient elution.
- Apply a gentle vacuum to slowly pass the elution solvent through the cartridge.

Dry-down and Reconstitution:

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.



- \circ Reconstitute the dried residue in a suitable volume (e.g., 100 μ L) of the mobile phase to be used for the LC-MS analysis.
- Vortex briefly and transfer to an autosampler vial for analysis.

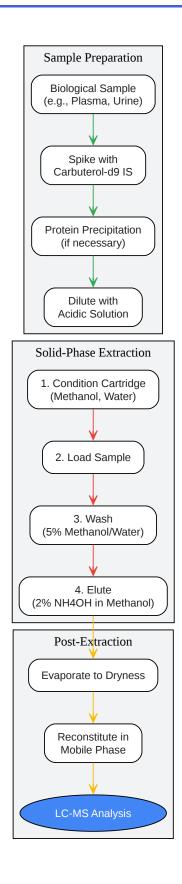
Data Presentation

The following table summarizes expected performance data for the solid-phase extraction of **Carbuterol-d9** based on typical results for similar beta-agonist compounds. Actual results may vary depending on the specific matrix and analytical instrumentation.

Parameter	Expected Value
Recovery	> 85%
Precision (RSD)	< 15%
Limit of Quantification (LOQ)	Low ng/mL range

Experimental Workflow Diagram





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Caption: Solid-Phase Extraction Workflow for Carbuterol-d9.



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References

- 1. veeprho.com [veeprho.com]
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